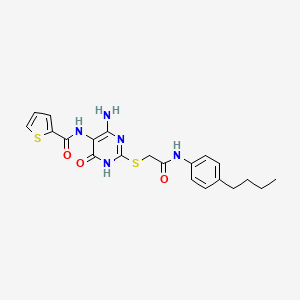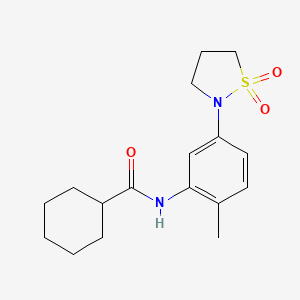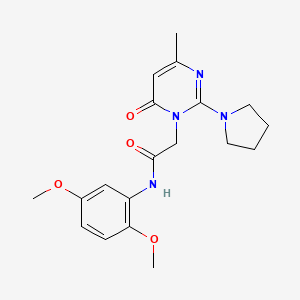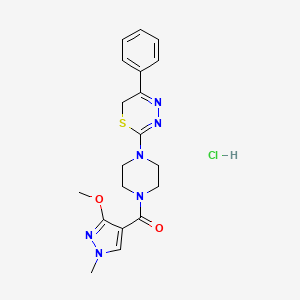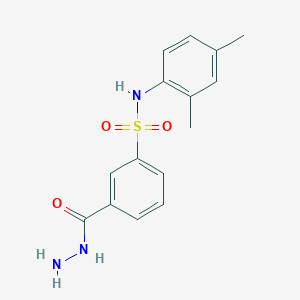
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Sulfamethoxazole and is commonly used as an antibiotic to treat bacterial infections. However, in recent years, researchers have explored its potential applications in other fields such as cancer research, drug discovery, and biochemistry.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. This inhibition leads to the depletion of folate levels in bacteria, which is essential for the synthesis of DNA. As a result, bacterial growth is inhibited, leading to the death of the bacteria.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide has been found to have both biochemical and physiological effects. Biochemically, it inhibits the synthesis of folate, which is essential for the synthesis of DNA in bacteria. Physiologically, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide in lab experiments is its ability to inhibit the growth of bacteria and fungi. This makes it a potentially useful compound for the development of new antibiotics. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide. One potential direction is the development of new antibiotics based on the structure of this compound. Another potential direction is the exploration of its potential applications in cancer research and drug discovery. Additionally, further research can be done to explore its potential toxicity and safety implications in different applications.
合成法
The synthesis of N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide involves the reaction of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide with hydrazine hydrate in the presence of acetic acid. The reaction takes place under reflux conditions, and the resulting product is obtained after purification through recrystallization.
科学的研究の応用
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide has been extensively researched for its potential applications in various fields. In cancer research, this compound has been found to inhibit the growth of cancer cells by interfering with the synthesis of DNA. It has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new drugs. Additionally, it has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-10-6-7-14(11(2)8-10)18-22(20,21)13-5-3-4-12(9-13)15(19)17-16/h3-9,18H,16H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYAJKRVMDOPPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)NN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-3-(hydrazinecarbonyl)benzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



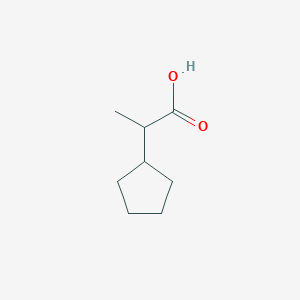

![4-methyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2468016.png)
![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2468018.png)
